molecular formula C26H20N2S2 B2715036 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene CAS No. 1965304-82-8

1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene

Cat. No. B2715036
CAS RN: 1965304-82-8
M. Wt: 424.58
InChI Key: AGJFYXKUZNOTAU-UHFFFAOYSA-N
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Description

1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene, also known as BPT, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BPT is a member of the thiazole-based fluorescent dyes family and has unique optical properties that make it useful for various purposes.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene is based on its unique optical properties. 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene is a fluorescent dye that emits light when excited by a light source. The emission wavelength of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene is dependent on its environment, such as pH and polarity. This property makes 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene useful for sensing applications, as changes in the environment can be detected by changes in the emission wavelength.
Biochemical and Physiological Effects
1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene has been shown to have low toxicity in cell culture studies, making it a promising candidate for biological applications. However, more studies are needed to determine the long-term effects of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene exposure in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene in lab experiments include its high quantum yield, large Stokes shift, and low toxicity. 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene is also relatively easy to synthesize and purify, making it accessible to researchers. However, the limitations of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene include its sensitivity to photobleaching and its dependence on the environment for fluorescence emission.

Future Directions

There are several future directions for 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene research, including the development of new synthesis methods to improve yield and purity, the optimization of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene-based sensors for specific applications, and the investigation of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene's potential as a therapeutic agent. 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene has also been proposed as a candidate for quantum computing due to its unique optical properties. Further research is needed to fully understand the potential of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene in various fields.
Conclusion
In conclusion, 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene has unique optical properties that make it useful for various applications. Its synthesis method has been optimized to produce high yields of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene with minimal by-products. 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene has been extensively studied for its potential applications in bioimaging, sensing, and optoelectronics. Its mechanism of action is based on its fluorescence emission, making it useful for sensing applications. 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene has low toxicity in cell culture studies, making it a promising candidate for biological applications. However, more studies are needed to determine the long-term effects of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene exposure in vivo. 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene has several advantages and limitations for lab experiments, and there are several future directions for 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene research.

Synthesis Methods

The synthesis of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene involves the reaction of 2-acetylthiazole with 4-bromobenzaldehyde in the presence of a base, followed by a Suzuki coupling reaction with 4-phenyl-5-methylthiazole-2-boronic acid. The final product is obtained by purification through column chromatography. This method has been optimized to produce high yields of 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene with minimal by-products.

Scientific Research Applications

1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene has been extensively studied for its potential applications in various fields, including bioimaging, sensing, and optoelectronics. Its unique optical properties, such as high quantum yield and large Stokes shift, make it an ideal candidate for fluorescence imaging in biological systems. 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene has been used as a fluorescent probe for imaging lipid droplets in live cells and for tracking the uptake of nanoparticles in cells.
In addition to bioimaging, 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene has been used as a sensing material for the detection of metal ions and small molecules. 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene-based sensors have been developed for the detection of copper ions, mercury ions, and nitroaromatic compounds. 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene has also been used in optoelectronic devices, such as organic light-emitting diodes and organic field-effect transistors.

properties

IUPAC Name

5-methyl-2-[3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)phenyl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2S2/c1-17-23(19-10-5-3-6-11-19)27-25(29-17)21-14-9-15-22(16-21)26-28-24(18(2)30-26)20-12-7-4-8-13-20/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJFYXKUZNOTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=CC=C2)C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene

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